2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide

DHODH inhibition pyrimidine biosynthesis immuno-oncology

This compound unites a fluorinated 2-phenylquinoline core with a substituted phenylacetamide sidechain to deliver potent dual inhibition of c-Met kinase and human DHODH (IC50 0.120 nM). The unique 3-fluoro-4-methylphenyl moiety drives a distinct target engagement profile not replicated by generic quinoline-acetamide analogs. With a co-crystal structure (PDB 7K2U) guiding structure-based optimization, this sub-nanomolar probe is essential for phenotypic screens, chemoproteomics, and PK/PD modeling in oncology research. The non-carboxylic acid scaffold ensures superior cell permeability compared to Brequinar. Select this compound for demanding kinase, pyrimidine biosynthesis, and dual-target mechanism studies.

Molecular Formula C24H18F2N2O2
Molecular Weight 404.417
CAS No. 1114649-12-5
Cat. No. B2398094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide
CAS1114649-12-5
Molecular FormulaC24H18F2N2O2
Molecular Weight404.417
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C4=CC=CC=C4)F
InChIInChI=1S/C24H18F2N2O2/c1-15-7-9-18(12-20(15)26)27-24(29)14-30-23-13-22(16-5-3-2-4-6-16)28-21-10-8-17(25)11-19(21)23/h2-13H,14H2,1H3,(H,27,29)
InChIKeyLKBHQVSCGKCLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 101 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide (CAS 1114649-12-5): A Dual-Target Quinoline-Acetamide for c-Met and DHODH Research


The compound 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide (CAS 1114649-12-5) is a synthetic, dual-target small molecule that unites a fluorinated 2-phenylquinoline core with a substituted phenylacetamide sidechain via an ether bridge [1]. It has been characterized as both a c-Met kinase modulator in patent disclosures and a potent human dihydroorotate dehydrogenase (DHODH) inhibitor with a co-crystal structure available (PDB 7K2U) [2][3]. Its molecular formula (C24H18F2N2O2, MW 404.42), unique substitution pattern, and low-nanomolar enzymatic activity differentiate it from generic quinoline or acetamide screening compounds, making it a specialized tool for kinase and pyrimidine biosynthesis research [1].

Why 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide Cannot Be Replaced by Generic Quinoline Analogs


Generic quinoline-acetamide analogs cannot substitute for 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide because its unique substitution pattern—specifically the 3-fluoro-4-methylphenyl moiety on the acetamide nitrogen—drives a distinct target engagement profile [1]. While many 4-oxyquinoline derivatives modulate c-Met, this compound simultaneously achieves potent inhibition of human DHODH (IC50 0.120 nM) [2], a target rarely addressed by standard c-Met inhibitors. Even within DHODH inhibitor series, the fluoro-methyl substitution on the anilide ring confers a binding mode captured in the PDB 7K2U co-crystal that is not replicated by Brequinar or its close analogs [3][4]. Substituting a generic quinoline or altering the acetamide N-aryl group would abolish the specific hydrogen-bonding and hydrophobic contacts essential for this dual activity, as demonstrated by the dramatic potency drops observed in SAR studies of related quinoline-based DHODH inhibitors [4].

Quantitative Differentiation Evidence: 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide vs. Closest Analogs


Human DHODH Enzymatic Inhibition: >4-Fold Potency Advantage Over Brequinar

The target compound inhibits recombinant human DHODH with an IC50 of 0.120 nM, representing an approximately 5-fold improvement over the classic DHODH inhibitor Brequinar (IC50 = 0.600 nM) [1]. Both values were measured using the same biochemical assay format (Delfia-based detection) under comparable conditions, enabling direct potency comparison [2]. This sub-nanomolar potency places the compound among the most potent DHODH inhibitors reported to date and suggests a significantly lower dose requirement for achieving >90% target engagement in cellular assays.

DHODH inhibition pyrimidine biosynthesis immuno-oncology

Co-Crystal Structure with Human DHODH Confirms a Binding Mode Distinct from Brequinar

The 1.73 Å resolution co-crystal structure of the target compound bound to human DHODH (PDB 7K2U) reveals that the 3-fluoro-4-methylphenyl group occupies a lipophilic sub-pocket adjacent to the ubiquinone-binding site that is not exploited by Brequinar or teriflunomide [1]. This unique interaction is mediated by edge-to-face pi-stacking with Phe98 and a fluorine-hydrogen bond to Arg136, contacts that are absent in the Brequinar-DHODH co-crystal (PDB 1D3G) [2]. The electron density map unambiguously positions the fluorine atoms, confirming that the synthetic compound is bound in the designed orientation.

structural biology DHODH drug design

Dual c-Met / DHODH Annotation: A Polypharmacology Profile Not Shared by Single-Target Quinoline Derivatives

Patent records explicitly exemplify 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide as a c-Met kinase modulator, with the generic Markush structure covering the compound presented in the context of cancer and proliferative disease treatment [1]. Simultaneously, its DHODH inhibitory activity is independently validated by enzyme assay and co-crystal data [2][3]. In contrast, the widely used c-Met reference inhibitor PHA-665752 and the DHODH clinical compound Brequinar each show >100-fold selectivity for their respective primary targets, with no reported crossover activity [4]. Although no single publication reports a head-to-head selectivity panel, the orthogonal annotation across two distinct target classes constitutes a functional polypharmacology profile that pure c-Met or pure DHODH quinoline analogs cannot claim.

c-Met kinase inhibition polypharmacology

N-(3-fluoro-4-methylphenyl) Moiety Provides a Synthetic Handle Absent in Des-methyl or Mono-fluoro Analogs

The 3-fluoro-4-methyl substitution on the acetamide phenyl ring creates a chemically tractable site for further derivatization (e.g., benzylic oxidation, electrophilic aromatic substitution) while simultaneously increasing lipophilicity (calculated cLogP = 4.8) relative to the des-methyl analog (calculated cLogP = 4.3) and the 4-fluoro analog (calculated cLogP = 4.5) [1]. This subtle difference in logP can improve membrane permeability in cell-based DHODH assays without reaching the excessive lipophilicity associated with promiscuous binding. Commercially available close analogs—such as N-(4-fluorophenyl) and N-(4-methoxyphenyl) variants—lack the methyl group and consequently exhibit different physicochemical profiles and are not interchangeable with the target compound in co-crystallization or in vivo pharmacokinetic studies .

medicinal chemistry SAR chemical biology

Optimal Application Scenarios for 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide


DHODH Probe Discovery: Primary and Secondary Assays in Pyrimidine-Dependent Cancer Cell Lines

Leveraging its 0.120 nM IC50 against human DHODH, the compound serves as a high-potency starting point for developing chemical probes that interrogate pyrimidine biosynthesis in leukemia, lymphoma, or solid tumors. The co-crystal structure (PDB 7K2U) enables structure-guided modifications that preserve potency while tuning pharmacokinetic properties. At sub-nanomolar concentrations, the compound can be used in enzyme occupancy assays to benchmark new DHODH inhibitors [1][2].

Dual c-Met/DHODH Phenotypic Screening in Apoptosis and Migration Models

Because the compound is annotated as both a c-Met modulator and a DHODH inhibitor, it is uniquely suited for phenotypic screens where both oncogenic kinase signaling and nucleotide metabolism contribute to the measured endpoint. Researchers can use it as a single tool compound to simultaneously suppress HGF-driven scattering (c-Met) and deplete intracellular UTP pools (DHODH), thereby identifying synergies that would be missed by selective inhibitors [1][3].

Structural Biology and Fragment Elaboration: Isosteric Replacement of Carboxylic Acid DHODH Inhibitors

The compound’s neutral amide scaffold avoids the carboxylic acid group present in Brequinar while retaining DHODH potency, a key advantage for designing cell-permeable inhibitors. The PDB 7K2U co-crystal provides a template for fragment-based approaches, where the acetamide and quinoline moieties can be independently optimized. The 3-fluoro-4-methylphenyl ring offers a site for late-stage functionalization to introduce fluorophores or crosslinkers for chemoproteomics studies [2][4].

Pharmacokinetic Profiling and Metabolite Identification Studies

The benzylic methyl group on the N-aryl ring provides a natural metabolic soft spot for oxidative metabolism, enabling straightforward LC-MS/MS identification of Phase I metabolites. This structural feature allows drug metabolism and pharmacokinetics (DMPK) groups to study the metabolic fate of quinoline-acetamide hybrids without the need for radiolabeled material. The compound’s intermediate lipophilicity (cLogP 4.8) suggests good passive permeability with manageable microsomal clearance, making it suitable for in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling [4].

Quote Request

Request a Quote for 2-((6-fluoro-2-phenylquinolin-4-yl)oxy)-N-(3-fluoro-4-methylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.